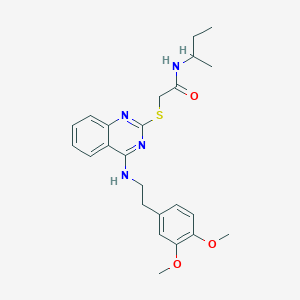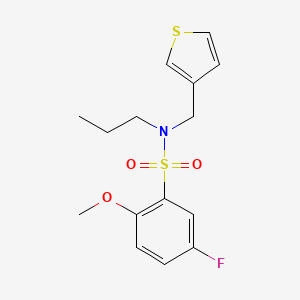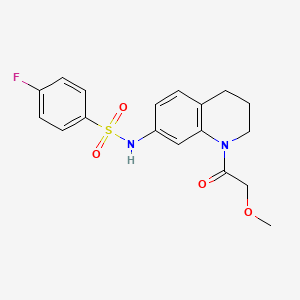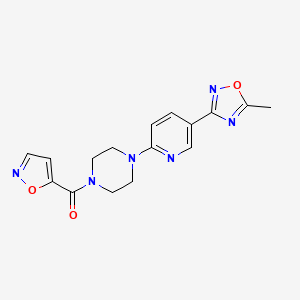![molecular formula C21H21N3O B2991192 N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide CAS No. 2034432-59-0](/img/structure/B2991192.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a bipyridinyl group, a tolyl group, and a propanamide group. The bipyridinyl group consists of two pyridine rings connected by a single bond. The tolyl group is a type of aryl group derived from toluene . The propanamide group is a type of amide group derived from propanoic acid .
Molecular Structure Analysis
The structure of the compound can be inferred from its name. It likely has a bipyridinyl group connected to a propanamide group through a methylene (-CH2-) bridge, and the propanamide is substituted with an o-tolyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the interactions between its functional groups. Bipyridines typically have high melting points and are often used as ligands in coordination chemistry . Tolyl groups and propanamides have properties typical of aromatic compounds and amides, respectively .Applications De Recherche Scientifique
Electrolyte Additive in Dye-Sensitized Solar Cells
2,2′-bipyridine derivatives have been introduced as novel electrolyte additives in dye-sensitized solar cells (DSCs), offering a potential alternative to traditional additives like 4-tert-butylpyridine. These compounds contribute to the thermal stability and efficiency of DSCs, enhancing the performance and longevity of the solar cells under various operational conditions (Nguyen et al., 2018).
Surface Derivatization for Improved Adhesion
N-substituted pyrrole compounds have been synthesized for the surface derivatization of electrodes, aiming to promote the adhesion of conductive polymers like polypyrrole to semiconductor surfaces. This application is crucial in the development of more durable and efficient photoanodes, potentially benefiting various electrochemical devices (Simon et al., 1982).
Electrocatalytic Synthesis of Hydrogen Peroxide
Mesoporous nitrogen-doped carbon materials, derived from similar nitrogen-containing compounds, have shown promise as metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This application suggests a pathway towards more sustainable and cost-effective production methods for hydrogen peroxide, leveraging the catalytic properties of nitrogen-doped carbon materials (Fellinger et al., 2012).
Synthesis and Characterization for Enhanced Performance
The synthesis and characterization of N-substituted bipyridine derivatives for various applications, including the promotion of adhesion between conductive films and substrates, highlight the versatility and potential of these compounds in improving the performance and stability of electronic and photoelectronic devices (Simon et al., 1982).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-5-2-3-6-17(16)8-9-20(25)24-15-19-7-4-12-23-21(19)18-10-13-22-14-11-18/h2-7,10-14H,8-9,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJAGIKOJVJGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)
![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)
![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)

![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)
![N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2991115.png)
![5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide](/img/structure/B2991116.png)
![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2991123.png)


![3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2991129.png)

